molecular formula C16H21N3S B11525838 4-(1-Azepanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

4-(1-Azepanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine

Cat. No.: B11525838
M. Wt: 287.4 g/mol
InChI Key: NFEGTEKFLFDDAC-UHFFFAOYSA-N
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Description

4-(1-Azepanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of a broader class of fused pyrimidines, which are known for their diverse biological and pharmacological activities .

Chemical Reactions Analysis

4-(1-Azepanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Scientific Research Applications

4-(1-Azepanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(1-Azepanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit the activity of epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival . The compound binds to the active site of the receptor, preventing its activation and subsequent signaling pathways that lead to cell growth.

Comparison with Similar Compounds

4-(1-Azepanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine can be compared with other similar compounds such as:

The uniqueness of 4-(1-Azepanyl)-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidine lies in its specific substitution pattern and the presence of the azepane ring, which imparts distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C16H21N3S

Molecular Weight

287.4 g/mol

IUPAC Name

4-(azepan-1-yl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine

InChI

InChI=1S/C16H21N3S/c1-2-6-10-19(9-5-1)15-14-12-7-3-4-8-13(12)20-16(14)18-11-17-15/h11H,1-10H2

InChI Key

NFEGTEKFLFDDAC-UHFFFAOYSA-N

Canonical SMILES

C1CCCN(CC1)C2=C3C4=C(CCCC4)SC3=NC=N2

Origin of Product

United States

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